Reactive Handle Efficiency: Bromine Leaving Group vs. Methoxy-Terminated Linker
Bromo-PEG2-phosphonic acid ethyl ester contains a terminal bromine atom, a good leaving group that facilitates efficient nucleophilic substitution with thiols, amines, and other nucleophiles . In contrast, the analog m-PEG2-phosphonic acid ethyl ester (CAS 2088942-90-7) terminates in a methoxy group, which lacks this reactive handle and cannot participate in covalent conjugation without prior activation . This functional difference directly impacts the yield and feasibility of bioconjugation reactions.
| Evidence Dimension | Reactive group type for conjugation |
|---|---|
| Target Compound Data | Bromine (Br) leaving group, reactive toward nucleophiles |
| Comparator Or Baseline | m-PEG2-phosphonic acid ethyl ester (CAS 2088942-90-7), methoxy (OCH3) terminal group, unreactive |
| Quantified Difference | Qualitative: Reactive vs. unreactive terminal group for conjugation |
| Conditions | Based on chemical structure and established reactivity of alkyl bromides vs. ethers in nucleophilic substitution |
Why This Matters
Procurement of the bromo-functionalized compound is mandatory for conjugation workflows; the methoxy analog would require additional activation steps, increasing time and cost.
